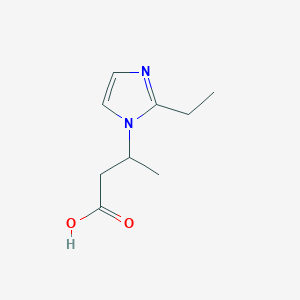
(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride” is a pyrimidine derivative . It is also known as XMPA or Xylopropamine.
Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride” can be represented by the formula C7H8N2O3 . The InChI code for this compound is1S/C7H8N2O3.ClH/c1-4-8-3-5 (2-6 (10)11)7 (12)9-4;/h3H,2H2,1H3, (H,10,11) (H,8,9,12);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride” include a molecular weight of 204.61 and a melting point of 254-256 degrees Celsius .Applications De Recherche Scientifique
Organic Acids in Industrial Applications
Organic acids, including acetic acid derivatives, have seen significant interest for their roles in various industrial processes, notably in the enhancement of acidizing operations within carbonate and sandstone formations. Acetic acid, a weaker and less corrosive alternative to hydrochloric acid (HCl), demonstrates utility in overcoming the limitations associated with HCl, such as high corrosion rates and lack of penetration depth. These organic acids are explored for their potential in removing formation damage and in the dissolution of different minerals. Their ability to perform effectively at high temperatures and in the presence of diverse mineralogical compositions makes them valuable for acidizing jobs in oil and gas operations. The review by Alhamad et al. (2020) provides an intensive guide on the advancements, technologies, and associated challenges with organic acids, including acetic acid derivatives, underscoring their application beyond traditional acidizing roles to include drilling mud filter cake dissolution and as iron sequestering agents (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Corrosion Inhibition
The application of acetic acid derivatives extends into the realm of corrosion inhibition, particularly within acidic cleaning processes in industrial settings. The inclusion of organic inhibitors, which often contain acetic acid derivatives, is a common practice to prevent metallic dissolution during acid cleaning, pickling, and descaling operations. These inhibitors work by leveraging the presence of heteroatoms and π-electrons, enabling the formation of protective layers over metals and alloys. The review by Goyal et al. (2018) highlights the effectiveness of organic inhibitors, including those derived from acetic acid, in mitigating corrosion within aggressive acidic solutions, showcasing their critical role in preserving industrial machinery and components (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Environmental Remediation
In the context of environmental remediation, particularly within the pesticide industry, acetic acid derivatives are investigated for their potential to treat high-strength wastewater containing toxic pollutants. These derivatives are explored for their efficacy in removing a broad spectrum of contaminants, including pesticide residues, from wastewater through biological processes and adsorption techniques. The work of Goodwin et al. (2018) suggests the versatility of organic acids in enhancing the treatment of complex wastewaters, thereby minimizing the release of hazardous substances into natural water bodies (Goodwin, Carra, Campo, & Soares, 2018).
Synthesis and Pharmacological Applications
The synthesis of organic compounds, particularly those that include acetic acid derivatives, often leads to the creation of molecules with significant biological and pharmacological properties. These synthesized compounds find applications across a spectrum of medical and health-related fields, from acting as potential anticarcinogenic agents to serving as key intermediates in the development of new drugs. The research conducted by Laroum et al. (2019) on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including those derived from acetic acid, underscores the potential of such compounds in contributing to advancements in medicinal chemistry and pharmacology (Laroum, Boulcina, Bensouici, & Debache, 2019).
Propriétés
IUPAC Name |
2-(2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-3-5(2-6(10)11)7(12)9-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHYWOWXFDJYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
![1-[(3-Nitropyridin-2-yl)carbonyl]proline](/img/structure/B1387276.png)


![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid](/img/structure/B1387280.png)
![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)

